molecular formula C11H12N4O5S B2416048 ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 1091394-08-9

ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B2416048
CAS No.: 1091394-08-9
M. Wt: 312.3
InChI Key: USQXHCCUGGUBQM-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound known for its unique structure and versatile properties. It belongs to a class of compounds containing an oxadiazole ring, a notable feature in many pharmaceuticals and agrochemicals due to its stability and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)thio)acetic acid with an ethyl ester in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and utilizes catalysts to enhance yield and selectivity.

Industrial Production Methods: Industrial production often scales up the laboratory methods, optimizing for cost and efficiency. This usually involves a continuous flow synthesis approach, allowing for more controlled reaction conditions and better yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate primarily undergoes:

  • Substitution Reactions: It can react with nucleophiles or electrophiles, leading to the formation of various derivatives.

  • Oxidation and Reduction: While generally stable, under specific conditions, it can be oxidized or reduced to form different products.

  • Hydrolysis: In aqueous conditions, it can be hydrolyzed to yield its constituent acids and alcohols.

Common Reagents and Conditions: Typical reagents include bases (like sodium hydroxide) for hydrolysis, oxidizing agents (like hydrogen peroxide), and reducing agents (like sodium borohydride). Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed: The major products depend on the reaction type but often include simpler ester or acid derivatives, depending on the reaction pathway.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a valuable intermediate for creating various derivatives, useful in the study of structure-activity relationships (SAR) in pharmaceuticals.

Biology: In biology, it is used in molecular studies to understand its interaction with enzymes and receptors, crucial for drug development.

Medicine: Medically, compounds containing the oxadiazole ring have shown promise in treating infections, cancer, and inflammatory diseases. Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is no exception, with studies exploring its potential as an antiviral and anticancer agent.

Industry: Industrially, it finds application in agrochemicals for its pesticidal and herbicidal properties.

Comparison with Similar Compounds

Similar compounds include various 1,3,4-oxadiazole derivatives. Compared to these, ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate stands out due to its specific substituents, which confer unique biological properties and chemical reactivity. Examples of similar compounds:

  • 5-(methylthio)-1,3,4-oxadiazole

  • 2,4-dioxo-3,4-dihydropyrimidine derivatives These compounds share structural similarities but differ in functional groups, leading to distinct activity profiles.

Hope you found this helpful. Feel free to ask more questions or clarify any points!

Properties

IUPAC Name

ethyl 2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O5S/c1-2-19-9(17)6-21-11-14-13-8(20-11)5-15-4-3-7(16)12-10(15)18/h3-4H,2,5-6H2,1H3,(H,12,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQXHCCUGGUBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)CN2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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